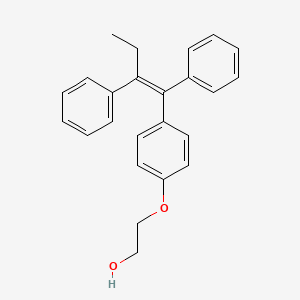
Tamoxifen-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tamoxifen is a medication that is used to prevent breast cancer patients.
Analyse Chemischer Reaktionen
Metabolic Transformation
Tamoxifen-ol undergoes further metabolism in vivo:
-
Glucuronidation/Sulfation : Catalyzed by UGT1A8/UGT2B7 and sulfotransferases (SULT1A1/1E1) .
-
N-Dealkylation : Mediated by CYP3A4/5 to form N-desmethyltamoxifen .
-
Oxidation to 4-Hydroxytamoxifen : CYP2D6/2C19 hydroxylates this compound, enhancing estrogen receptor binding .
Reactivity with Biomolecules
The o-quinone derived from this compound exhibits electrophilic reactivity:
| Reaction Partner | Product | Biological Impact |
|---|---|---|
| Glutathione | GSH conjugates | Detoxification |
| Deoxyguanosine | DNA adducts | Potential genotoxicity |
Chemical Reactivity Parameters
Theoretical studies on Tamoxifen analogs reveal key reactivity indices :
| Parameter | TAM-Hydroxyl | TAM-Amide | TAM-Carboxyl | TAM-Sulfhydryl |
|---|---|---|---|---|
| Electron Affinity (eV) | 1.02 | 1.15 | 0.98 | 1.08 |
| Ionization Potential (eV) | 7.44 | 7.30 | 7.55 | 7.40 |
| Chemical Hardness (eV) | 3.21 | 3.08 | 3.29 | 3.16 |
This compound’s lower chemical hardness (3.21 eV) compared to tamoxifen (2.40 eV) suggests reduced reactivity with estrogen receptors .
Enzymatic vs. Non-Enzymatic Reduction
Tamoxifen N-oxide (TNO), a metabolite of this compound, undergoes reduction via:
-
Non-enzymatic pathways : Hemoglobin and NADPH-P450 oxidoreductase reduce TNO, suggesting a storage-release mechanism .
Comparative Analysis of Analogs
Hydroxyl-substituted analogs like this compound show:
Eigenschaften
CAS-Nummer |
77207-49-9 |
|---|---|
Molekularformel |
C24H24O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanol |
InChI |
InChI=1S/C24H24O2/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16,25H,2,17-18H2,1H3/b24-23- |
InChI-Schlüssel |
TWASUFZMILCYJY-VHXPQNKSSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCO)C3=CC=CC=C3 |
Isomerische SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCO)/C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCO)C3=CC=CC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Deamino-hydroxytamoxifen; Deamino hydroxytamoxifen; Tamoxifen metabolite Y; Tamoxifen-ol. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















